

Application Notes and Protocols: Crystallographic Analysis of the Opaviraline-RT Complex

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Compound of Interest		
Compound Name:	Opaviraline	
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These application notes provide a detailed overview and experimental protocols for the crystallographic analysis of the complex formed between the non-nucleoside reverse transcriptase inhibitor (NNRTI), **Opaviraline**, and HIV-1 Reverse Transcriptase (RT). While specific crystallographic data for the **Opaviraline**-RT complex is not publicly available, this document outlines a comprehensive workflow based on established methodologies for similar NNRTI-RT complexes. The provided protocols and data are illustrative and serve as a guide for researchers undertaking such studies.

Opaviraline is a promising NNRTI that, like other drugs in its class, binds to an allosteric pocket in the RT enzyme, inducing conformational changes that inhibit its DNA polymerase activity.[1][2] X-ray crystallography is a powerful technique to elucidate the precise binding mode of **Opaviraline**, understand the molecular basis of its inhibitory activity, and guide the rational design of next-generation NNRTIs with improved efficacy and resistance profiles.[3][4]

I. Data Presentation

The following table summarizes hypothetical, yet realistic, data collection and refinement statistics for a crystallographic study of the **Opaviraline**-RT complex. These values are







representative of what one might expect for a well-diffracting crystal of an NNRTI-RT complex. [4][6]



Data Collection	Opaviraline-RT Complex
PDB Code	(Hypothetical)
Space group	P2 ₁ 2 ₁ 2 ₁
Cell dimensions	
a, b, c (Å)	80.5, 120.2, 150.8
α, β, γ (°)	90, 90, 90
Resolution (Å)	50.0 - 2.5 (2.59 - 2.50)
Rsym or Rmerge	0.098 (0.45)
Ι / σΙ	15.2 (2.1)
Completeness (%)	99.8 (99.5)
Redundancy	4.1 (3.9)
Refinement	
Resolution (Å)	29.5 - 2.5
No. reflections	45,123
Rwork / Rfree	0.21 / 0.25
No. atoms	
Protein	7,850
Ligand	37
Water	150
B-factors	
Protein	45.6
Ligand	42.1
Water	38.9
R.m.s. deviations	
	_



Bond lengths (Å)	0.008
Bond angles (°)	1.2

Values in parentheses are for the highest-resolution shell.

II. Experimental Protocols

The following protocols describe the key steps for the expression, purification, and crystallization of the **Opaviraline**-RT complex, followed by X-ray diffraction data collection and analysis.

A. Expression and Purification of HIV-1 Reverse Transcriptase

A common strategy for obtaining high-quality crystals of HIV-1 RT involves using engineered constructs that improve stability and crystallization properties.[6]

• Protein Expression:

- Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the p66 subunit of HIV-1 RT.
- Grow the cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and continue incubation at 18°C for 16-20 hours.
- Harvest the cells by centrifugation and store the cell pellet at -80°C.

Purification:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol) and lyse the cells by sonication.
- Clarify the lysate by centrifugation.



- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).
- If a p51-like chain is not produced by a co-purifying bacterial protease, the p66 homodimer can be processed to the p66/p51 heterodimer by controlled proteolysis.[6]
- Further purify the protein by ion-exchange chromatography (e.g., Mono Q) followed by size-exclusion chromatography.
- Concentrate the purified protein to 10-15 mg/mL in a buffer containing 10 mM Tris-HCl pH
 8.0 and 75 mM NaCl.[6]

B. Crystallization of the Opaviraline-RT Complex

- Complex Formation:
 - Dissolve Opaviraline in a suitable solvent (e.g., DMSO) to a stock concentration of 100 mM.
 - Incubate the purified HIV-1 RT with a 5-fold molar excess of Opaviraline for 1 hour on ice prior to setting up crystallization trials.

Crystallization:

- Perform crystallization trials using the hanging drop vapor diffusion method at 20°C.
- Mix 1 μ L of the **Opaviraline**-RT complex with 1 μ L of the reservoir solution.
- A typical reservoir solution may contain 100 mM MES pH 6.0, 200 mM ammonium sulfate, and 25-30% (w/v) polyethylene glycol 8000.
- Crystals typically appear within 3-7 days.



C. X-ray Diffraction Data Collection and Processing

- Cryo-protection and Data Collection:
 - Soak the crystals in a cryo-protectant solution (reservoir solution supplemented with 25% glycerol) before flash-cooling in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.
- · Data Processing:
 - Index, integrate, and scale the diffraction data using software such as XDS or HKL2000.

D. Structure Determination and Refinement

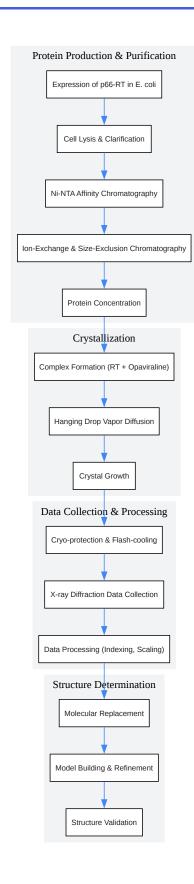
- Structure Solution:
 - Solve the structure of the Opaviraline-RT complex by molecular replacement using a previously determined structure of HIV-1 RT as a search model (e.g., PDB ID: 2ZD1).
- · Model Building and Refinement:
 - Perform iterative cycles of manual model building in Coot and refinement using software like PHENIX or REFMAC5.
 - Generate the ligand restraints for Opaviraline.
 - Validate the final model using tools such as MolProbity.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the major steps involved in determining the crystal structure of the **Opaviraline**-RT complex.





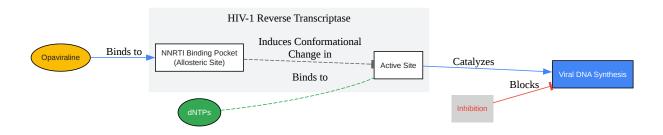
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Caption: Workflow for the crystallographic analysis of the **Opaviraline**-RT complex.



B. Mechanism of Inhibition

This diagram illustrates the inhibitory mechanism of **Opaviraline** on HIV-1 Reverse Transcriptase.



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